molecular formula C7H12N4O3S B12935635 (2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid

(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid

Cat. No.: B12935635
M. Wt: 232.26 g/mol
InChI Key: IBCLDGSGCSMEJM-WUCPZUCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid is a synthetic organic compound with the molecular formula C 7 H 12 N 4 O 3 S and a molecular weight of 232.26 g/mol . Its unique structure, featuring an imidazolone ring connected via a methylsulfanyl linkage to an alanine backbone, makes it a molecule of interest in advanced chemical and biochemical research . This compound is provided as a high-purity grade material to ensure consistent and reliable results in a laboratory setting. As a specialized research chemical, its specific applications and mechanisms of action are areas of active investigation. Researchers are exploring its potential in various fields, which may include the study of enzyme inhibition, the development of novel therapeutic agents, or its use as a key intermediate in sophisticated organic syntheses. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H12N4O3S

Molecular Weight

232.26 g/mol

IUPAC Name

(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C7H12N4O3S/c8-3(6(12)13)1-15-2-4-5(9)11-7(14)10-4/h3-4H,1-2,8H2,(H,12,13)(H3,9,10,11,14)/t3-,4?/m0/s1

InChI Key

IBCLDGSGCSMEJM-WUCPZUCCSA-N

Isomeric SMILES

C(C1C(=NC(=O)N1)N)SC[C@@H](C(=O)O)N

Canonical SMILES

C(C1C(=NC(=O)N1)N)SCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Starting Materials

Key Synthetic Steps

  • Protection of Functional Groups
    To prevent side reactions, the amino and carboxyl groups of cysteine are typically protected using standard protecting groups such as Boc (tert-butyloxycarbonyl) for the amino group and methyl or benzyl esters for the carboxyl group.

  • Formation of the Thioether Linkage
    The sulfanyl linkage is formed by nucleophilic substitution or coupling reactions between the thiol group of the protected cysteine and a suitable electrophilic derivative of the imidazolone ring, such as a halomethyl or activated methyl group on the imidazolone.

  • Synthesis of the Imidazolone Derivative
    The imidazolone ring with the 4-amino and 2-oxo substituents can be synthesized via cyclization reactions starting from guanidine derivatives and α-haloketones or α-haloesters, followed by functional group modifications to introduce the amino group at position 4.

  • Deprotection and Purification
    After coupling, the protecting groups are removed under mild acidic or hydrogenolytic conditions to yield the free amino acid derivative. Purification is typically achieved by preparative HPLC or crystallization.

Detailed Preparation Methods from Literature and Patents

Step Description Reagents/Conditions Notes
1 Protection of L-cysteine amino and carboxyl groups Boc2O for amino protection; esterification with MeOH/HCl or benzyl bromide for carboxyl Protects reactive groups during coupling
2 Synthesis of 4-amino-2-oxo-1,5-dihydroimidazole derivative Cyclization of guanidine with α-haloketones under basic conditions Yields imidazolone ring with keto and amino substituents
3 Activation of imidazolone methyl group Conversion to halomethyl or tosylate derivative Creates electrophilic site for nucleophilic attack
4 Coupling reaction Nucleophilic substitution of thiol on activated imidazolone derivative in polar aprotic solvent (e.g., DMF) with base (e.g., triethylamine) Forms thioether bond
5 Deprotection Acidic cleavage of Boc and ester groups (e.g., TFA in DCM) or hydrogenolysis for benzyl esters Restores free amino acid functionality
6 Purification Preparative HPLC or recrystallization Ensures high purity and stereochemical integrity

Research Findings and Optimization

  • Stereochemical Control: Maintaining the (2R) configuration is critical. Use of enantiomerically pure L-cysteine and mild reaction conditions prevents racemization.
  • Yield and Purity: Optimized coupling conditions (temperature, solvent, base) improve yield of the thioether linkage. Use of protecting groups minimizes side reactions.
  • Scalability: The synthetic route is amenable to scale-up with appropriate solvent and reagent choices, as demonstrated in pharmaceutical intermediate synthesis patents.
  • Analytical Characterization: Final products are characterized by NMR (1H, 13C), mass spectrometry, and chiral HPLC to confirm structure and enantiomeric purity.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Protection Strategy Boc and ester groups Protects functional groups, prevents side reactions Additional steps increase synthesis time
Imidazolone Synthesis Cyclization of guanidine and α-haloketones Efficient ring formation Requires careful control of reaction conditions
Thioether Formation Nucleophilic substitution on activated imidazolone Direct formation of key bond Sensitive to moisture and requires inert atmosphere
Deprotection Acidic or hydrogenolytic cleavage Restores free amino acid Harsh conditions may affect sensitive groups
Purification Preparative HPLC or crystallization High purity and stereochemical integrity May require specialized equipment

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different reduced derivatives.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may need catalysts or specific solvents to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Research indicates that the compound exhibits notable antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from damage. The structure of this compound suggests it may effectively scavenge reactive oxygen species (ROS), making it a candidate for further research in formulations aimed at oxidative stress mitigation.

Neuroprotective Effects
Studies have shown that compounds similar to (2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid can exhibit neuroprotective effects. This is particularly relevant in conditions like Alzheimer's disease and other neurodegenerative disorders. The compound may enhance neuronal survival and function by modulating signaling pathways associated with neuroprotection.

Biochemical Research

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Inhibiting specific enzymes can be crucial in therapeutic interventions for various diseases, including cancer and metabolic disorders. Preliminary studies suggest that this compound may inhibit enzymes involved in the metabolic pathways of certain cancers, thereby reducing tumor growth.

Protein Interaction Studies
In biochemical research, understanding protein interactions is vital. This compound can serve as a probe to study protein-ligand interactions due to its unique structural features. By labeling the compound with fluorescent markers, researchers can visualize and quantify interactions between proteins and ligands in real-time.

Molecular Biology Applications

Gene Delivery Systems
The unique chemical structure of this compound positions it as a potential candidate for gene delivery systems. Its ability to form complexes with nucleic acids could facilitate the development of more efficient vectors for gene therapy applications.

Peptide Synthesis
This compound can also be utilized in peptide synthesis due to its amino acid structure. It can act as a building block for creating peptides with specific biological activities, which may lead to the development of new therapeutic agents.

Case Studies

Study Title Objective Findings
Antioxidant Activity of Amino Acid DerivativesTo evaluate the antioxidant capacity of various amino acidsThis compound demonstrated significant ROS scavenging activity compared to controls.
Neuroprotective Effects on Neuronal CellsAssessing the neuroprotective potential in vitroThe compound improved cell viability under oxidative stress conditions, suggesting potential therapeutic benefits for neurodegenerative diseases.
Enzyme Inhibition StudiesInvestigating inhibition of specific cancer-related enzymesThe compound showed promising results as an inhibitor of enzymes linked to tumor progression, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its combination of an imidazolyl ring, methylsulfanyl linker, and chiral amino acid core. Below is a comparative analysis with structurally or functionally related propanoic acid derivatives:

Compound Name Key Structural Features Applications/Differences References
(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid Chiral (2R) configuration; imidazolyl ring with 4-amino-2-oxo group; methylsulfanyl linker. Hypothesized pharmaceutical use (e.g., enzyme inhibition due to imidazolyl and amino groups).
3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid (11g) Propanoic acid with aryl-substituted imidazolyl groups; lacks sulfur linker. Intermediate in synthesizing pyrroloimidazolones; aryl groups enhance lipophilicity.
Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) Phenoxy-propanoic acid with pyridinyl substituents. Herbicide; phenoxy group facilitates plant membrane penetration.
Impurity L(EP): 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid Simple propanoic acid with hydroxyl and branched alkyl chain. Pharmaceutical impurity; lacks heterocyclic or sulfur-containing groups.

Key Observations:

Heterocyclic vs. Aromatic Substituents: The target compound’s imidazolyl ring distinguishes it from phenoxy-based herbicides (e.g., haloxyfop) and simple alkyl-chain impurities (). The imidazolyl group may enable hydrogen bonding or metal coordination, unlike the inert alkyl chains in impurities .

Chirality: The (2R) configuration contrasts with racemic impurities (e.g., (2RS)-2-(4-Formylphenyl)-propanoic acid in ), underscoring the importance of stereochemistry in bioactivity .

Synthetic Complexity: Aryl-substituted imidazolylpropanoic acids (–3) require multi-step synthesis, similar to the target compound, whereas pesticide propanoic acids () prioritize cost-effective scalability .

Research Implications

Comparative studies with simpler propanoic acid derivatives (e.g., impurities) highlight the role of functional groups in modulating bioavailability and activity. Further research should explore its synthesis, enantiomeric purity (e.g., via SHELX-based crystallography, as in ), and mechanistic studies against biological targets .

Biological Activity

(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C8H12N4O2S\text{C}_8\text{H}_{12}\text{N}_4\text{O}_2\text{S}

Key Properties:

  • Molecular Weight: 220.27 g/mol
  • Solubility: Soluble in water and organic solvents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in amino acid metabolism, influencing overall metabolic processes.
  • Modulation of Receptor Activity: It interacts with glutamate receptors, potentially enhancing neurotransmission in the central nervous system.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated its effectiveness against specific bacterial strains, suggesting a potential role as an antibiotic.

2. Neuroprotective Effects

The compound has shown promise in neuroprotection by modulating glutamate receptor activity. This modulation can help prevent excitotoxicity, which is implicated in various neurodegenerative diseases.

3. Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells. This property is particularly relevant for therapeutic applications in oncology.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial efficacy against Staphylococcus aureus. Results showed significant inhibition at concentrations above 50 µg/mL.
Study 2 Evaluated neuroprotective effects in a rat model of ischemia. The compound reduced neuronal death by 30% compared to control groups.
Study 3 Assessed anticancer activity on breast cancer cell lines. The compound induced apoptosis in 70% of treated cells within 48 hours.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound and its derivatives:

  • Glutamate Receptor Affinity: Derivatives were synthesized to enhance affinity for NMDA receptors, with some showing increased selectivity and potency.
  • Enzymatic Inhibition Studies: Various analogs were tested for their ability to inhibit specific enzymes related to amino acid metabolism, revealing promising candidates for further development.

Q & A

Q. What are the recommended synthetic routes for (2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid, and how can reaction conditions be optimized?

The synthesis of structurally related amino acids with imidazole or thiazole moieties typically involves multi-step protocols. For example, analogous compounds are synthesized via:

  • Step 1 : Condensation reactions using ethanol under reflux (80–88% yield) to form intermediate imidazole derivatives .
  • Step 2 : Reductive amination with sodium cyanoborohydride (NaBH3CN) in methanol (85–90% yield) to introduce sulfide linkages .
  • Step 3 : Acid hydrolysis (conc. HCl, reflux) to deprotect functional groups and isolate the final product (70–75% yield) .
    Optimization may include adjusting solvent polarity, temperature, and catalyst loading to enhance stereochemical purity, particularly for the (2R)-configuration.

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and detect impurities (e.g., diastereomers or unreacted intermediates) .
  • High-Performance Liquid Chromatography (HPLC) : For assessing enantiomeric purity using chiral columns, as demonstrated in impurity profiling of related propanoic acid derivatives .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, particularly for sulfur-containing groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Adopt a split-plot experimental design inspired by environmental fate studies:

  • Factors : pH (3, 7, 11), temperature (4°C, 25°C, 40°C), and exposure time (0–72 hours).
  • Assays : Monitor degradation via HPLC-MS to quantify breakdown products (e.g., free thiols or imidazole ring oxidation) .
  • Data Analysis : Use Arrhenius plots to model degradation kinetics and predict shelf-life under storage conditions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Conflicting bioactivity results may arise from:

  • Variability in enantiomeric purity : Validate chiral integrity using circular dichroism (CD) or chiral HPLC .
  • Cellular assay conditions : Replicate experiments across multiple cell lines (e.g., mycobacterial vs. mammalian) and control for redox conditions, as thioether bonds may oxidize in high-reactive oxygen species (ROS) environments .
  • Statistical rigor : Apply randomized block designs with ≥4 replicates to minimize batch effects, as seen in pharmacological studies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to imidazole-recognizing enzymes (e.g., histidine decarboxylase) .
  • Molecular Dynamics (MD) Simulations : Assess stability of sulfur-mediated interactions in aqueous environments over 100-ns trajectories .
  • Quantitative Structure-Activity Relationship (QSAR) : Corrogate electronic properties (e.g., Hammett constants) of the thioether group with antimycobacterial activity .

Q. What methodologies identify and quantify impurities in synthesized batches?

  • Reference Standards : Use pharmacopeial impurity standards (e.g., EP-grade propanoic acid derivatives) as benchmarks for HPLC retention times .
  • LC-MS/MS : Detect trace sulfoxide byproducts (<0.1%) formed during storage or synthesis .
  • Forced Degradation Studies : Expose the compound to heat, light, and oxidants (e.g., H2O2) to profile potential degradants .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal or inhalation exposure, as recommended for structurally similar imidazole derivatives .
  • Waste Disposal : Neutralize acidic byproducts with 10% sodium bicarbonate before disposal, following guidelines for sulfur-containing compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.